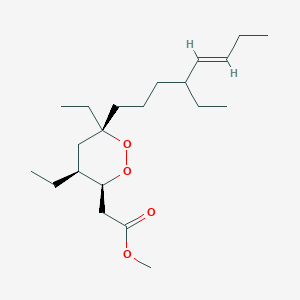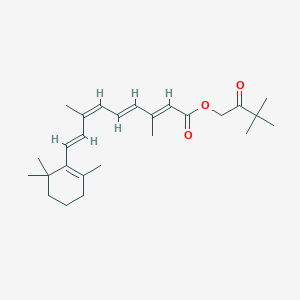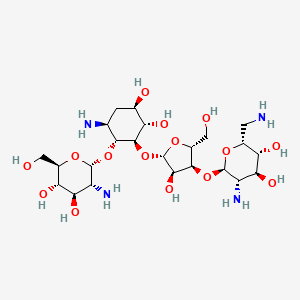
Inosamycin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inosamycin C is a natural product found in Streptomyces hygroscopicus with data available.
Wissenschaftliche Forschungsanwendungen
1. Antibacterial Properties and Structural Characteristics
Inosamycin C is part of a complex of new antibiotics called inosamycins, produced by Streptomyces hygroscopicus. These antibiotics, including this compound, are novel aminocyclitol antibiotics, structurally related to neomycin, paromomycin, and ribostamycin. They are characterized by the presence of 2-deoxy-scyllo-inosamine, differentiating them from other aminoglycosides which contain 2-deoxystreptamine. The inosamycins exhibit a broad antibacterial spectrum, although they show inactivity against most aminoglycoside-resistant organisms. Inosamycin A, a major component of this complex, has been noted to have antibacterial activity comparable to neomycin (Tsunakawa et al., 1985) (Tsunakawa et al., 1985).
2. Role in Ophthalmic Medicine
Mitomycin C, which shares some structural similarities with this compound, is widely used in ophthalmic medicine. It is used to inhibit wound healing responses and reduce scarring in various ocular surgeries. This application highlights the potential of this compound in similar medical scenarios, given its structural relation to mitomycin C (Abraham et al., 2006).
3. Fosfomycin Resistance Research
Research into resistance mechanisms against antibiotics like fosfomycin provides insights into the broader scope of antibiotic resistance, which can be relevant to understanding the resistance potential against compounds like this compound. Studies have explored the prevalence of fosfomycin resistance in various bacteria, shedding light on the mechanisms of antibiotic resistance and the potential risks associated with the use of antibiotics structurally related to this compound (Wachino et al., 2010) (Ito et al., 2017).
4. Potential in Cancer Chemotherapy
Mitomycin C, structurally related to this compound, has been used in cancer chemotherapy for over five decades. Its mechanism involves DNA alkylation, suggesting a potential pathway for this compound in similar applications. This provides a direction for future research into the use of this compound or its derivatives in cancer treatment (Wang et al., 2022).
Eigenschaften
Molekularformel |
C23H44N4O15 |
|---|---|
Molekulargewicht |
616.6 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-5-amino-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3-amino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol |
InChI |
InChI=1S/C23H44N4O15/c24-2-7-13(32)15(34)10(26)21(37-7)41-19-9(4-29)39-23(17(19)36)42-20-12(31)6(30)1-5(25)18(20)40-22-11(27)16(35)14(33)8(3-28)38-22/h5-23,28-36H,1-4,24-27H2/t5-,6+,7+,8+,9+,10-,11+,12-,13-,14+,15-,16+,17+,18+,19+,20+,21+,22+,23-/m0/s1 |
InChI-Schlüssel |
HRQVVDAXGRRDRM-BHNZIENWSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)CN)O)O)N)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)N)N |
Kanonische SMILES |
C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CO)O)O)N)N |
Synonyme |
BMY-28162 BMY-28163 BMY-28164 BMY-28165 Bu-2659 inosamycin A inosamycin B inosamycin C inosamycin D inosamycins |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


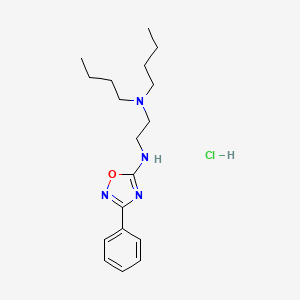

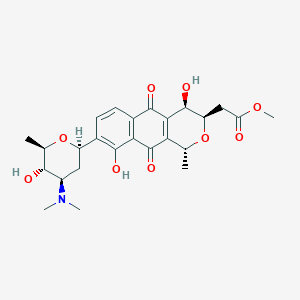
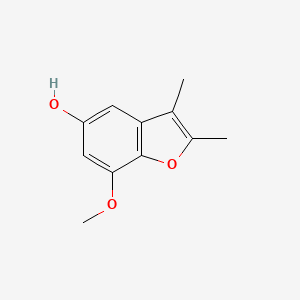
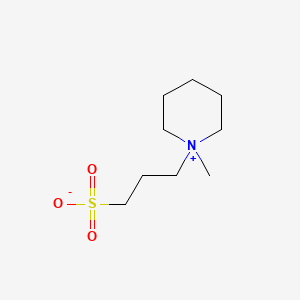
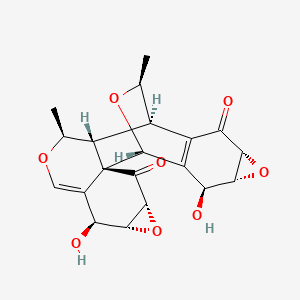

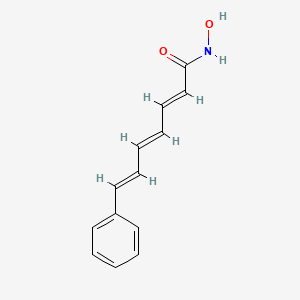
![2',4'-Dihydroxy-2''-(1-hydroxy-1-methylethyl)dihydrofuro[2,3-h]flavanone](/img/structure/B1246865.png)

![(1S,4S,7S,10S,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosane-3,6,9,12,15,18,21-heptone](/img/structure/B1246867.png)
![2-(1-Carboxy-2-hydroxypropyl)-4-{[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl}-3-methyl-3,4-dihydro-2h-pyrrole-5-carboxylic acid](/img/structure/B1246868.png)
